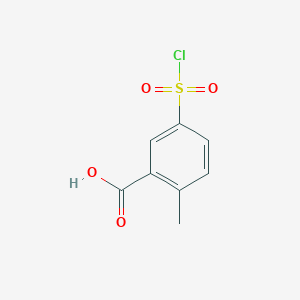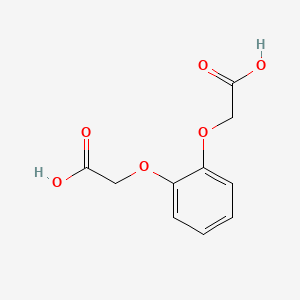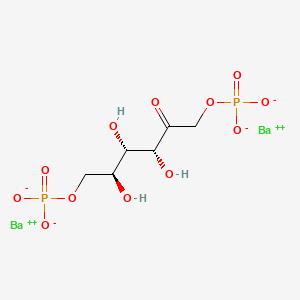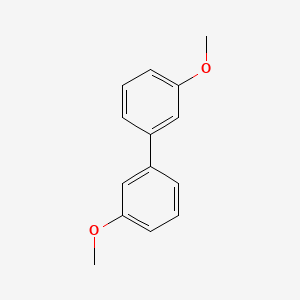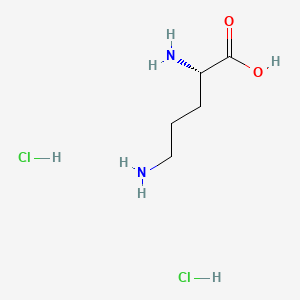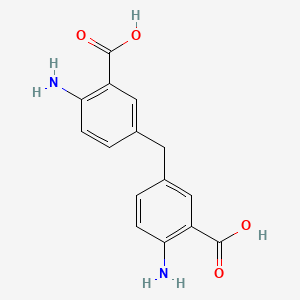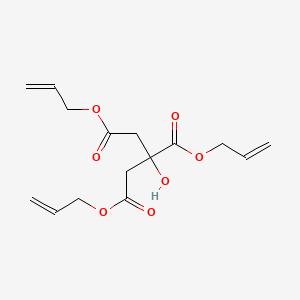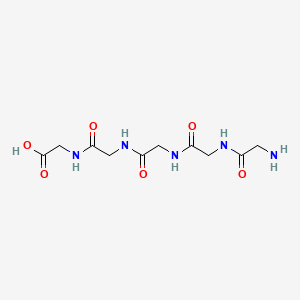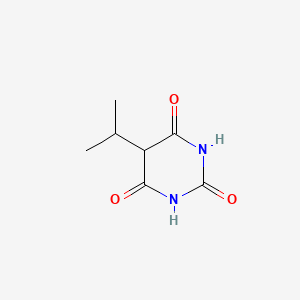![molecular formula C17H44N3NaO15P5 B1581373 [Bis[6-[bis(fosfonometil)amino]hexil]amino]metilfosfónico ácido CAS No. 35657-77-3](/img/structure/B1581373.png)
[Bis[6-[bis(fosfonometil)amino]hexil]amino]metilfosfónico ácido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid, also known as BHMTPMP, is a phosphonic acid derivative. It has a molecular weight of 685.4 g/mol. It is used as a scale and corrosion inhibitor for oilfield water treatment, industrial circulating cooling water, and boiler water treatment . It is also an effective scale inhibitor for carbonate and sulfate scale .
Chemical Reactions Analysis
BHMTPMPA is known for its excellent water solubility and thermal stability. It has a high tolerance for calcium ions across a wide pH range and at high temperatures up to 120°C .Physical And Chemical Properties Analysis
Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid is a dark brown liquid . It has a density of 1.606 g/cm3 . It has a boiling point of 1002.7ºC at 760 mmHg . It has a flash point of 560.2ºC . It is highly soluble in water and has excellent thermal stability .Aplicaciones Científicas De Investigación
Inhibidor de incrustaciones y corrosión
El BHMTPMPA se utiliza como un inhibidor de incrustaciones y corrosión para el tratamiento de agua en campos petroleros . Tiene un buen efecto antiincrustante sobre las incrustaciones de carbonato y sulfato .
Tratamiento de agua de refrigeración industrial circulante
En el campo del tratamiento de agua de refrigeración industrial circulante, el BHMTPMPA se utiliza como un inhibidor de incrustaciones . Ayuda a mantener la eficiencia del sistema de refrigeración al prevenir la formación de incrustaciones.
Tratamiento de agua de calderas
El BHMTPMPA también se utiliza en el tratamiento de agua de calderas . Ayuda a prevenir la formación de incrustaciones y corrosión, mejorando así la longevidad y la eficiencia de la caldera.
Agente quelante
El BHMTPMPA actúa como un inhibidor de incrustaciones de tipo quelante altamente eficiente . Se une a los iones metálicos para formar un complejo estable y soluble en agua, que puede eliminarse fácilmente.
Estabilidad térmica
El BHMTPMPA tiene una excelente solubilidad en agua y estabilidad térmica en un amplio rango de pH y una alta temperatura de 120 °C . Esto lo hace adecuado para aplicaciones que requieren estabilidad en condiciones variables.
Alta tolerancia a los iones calcio
El BHMTPMPA tiene una alta tolerancia a los iones calcio . Esta propiedad lo hace particularmente útil en condiciones de agua dura donde los iones calcio son abundantes.
Mecanismo De Acción
Target of Action
Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid, hereafter referred to by its full name, is primarily targeted towards carbonate and sulfate scales . These scales are mineral deposits that form on surfaces in contact with water, and they can cause significant problems in various industrial processes, including water treatment and oilfield operations .
Mode of Action
The compound acts as a highly efficient chelating type scale inhibitor . Chelation involves the formation of multiple bonds between a molecule (the chelating agent) and a metal ion. In this case, the compound forms chelates with the metal ions present in carbonate and sulfate scales, preventing them from depositing on surfaces .
Biochemical Pathways
The chelation process can disrupt the normal biochemical pathways of the metal ions, preventing them from participating in reactions that lead to scale formation .
Pharmacokinetics
These properties suggest that the compound can be easily distributed in aqueous environments and can remain stable even at high temperatures (up to 120°C) .
Result of Action
The primary result of the compound’s action is the prevention of carbonate and sulfate scale formation . By chelating the metal ions in these scales, the compound prevents them from depositing on surfaces. This can help to maintain the efficiency of industrial processes and extend the lifespan of equipment .
Action Environment
The compound’s action, efficacy, and stability are influenced by various environmental factors. It has been noted that the compound exhibits excellent water solubility and thermal stability across a wide pH range and at high temperatures . This suggests that the compound can be effective in a variety of environments, including those with varying pH levels and temperatures .
Safety and Hazards
Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid should be stored in a shady room and dry place . Contact with skin and eyes should be avoided . It is classified as a hazardous substance with hazard code C and risk statement R34 . Safety measures include avoiding the formation of dust and aerosols, obtaining special instructions before use, and providing appropriate exhaust ventilation at places where dust is formed .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of [Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Hexamethylenediamine", "Phosphorus trichloride", "Sodium hydroxide", "Methylamine", "Formaldehyde", "Sodium borohydride", "Phosphorous acid", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Hexamethylenediamine is reacted with phosphorus trichloride to form bis(6-chlorohexyl)amine.", "Step 2: Bis(6-chlorohexyl)amine is reacted with sodium hydroxide to form bis(6-hydroxyhexyl)amine.", "Step 3: Bis(6-hydroxyhexyl)amine is reacted with methylamine and formaldehyde to form bis(6-methylaminohexyl)amine.", "Step 4: Bis(6-methylaminohexyl)amine is reacted with phosphorus trichloride to form bis[6-(chloromethylphosphonic)amino]hexylamine.", "Step 5: Bis[6-(chloromethylphosphonic)amino]hexylamine is reacted with sodium borohydride to form bis[6-(methylphosphonic)amino]hexylamine.", "Step 6: Bis[6-(methylphosphonic)amino]hexylamine is reacted with phosphorous acid and sulfuric acid to form [Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid.", "Step 7: The product is purified using hydrogen peroxide and water." ] } | |
Número CAS |
35657-77-3 |
Fórmula molecular |
C17H44N3NaO15P5 |
Peso molecular |
708.4 g/mol |
Nombre IUPAC |
[bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C17H44N3O15P5.Na/c21-36(22,23)13-18(9-5-1-3-7-11-19(14-37(24,25)26)15-38(27,28)29)10-6-2-4-8-12-20(16-39(30,31)32)17-40(33,34)35;/h1-17H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35); |
Clave InChI |
ROABSRJCFWPDSN-UHFFFAOYSA-N |
SMILES |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CCCCCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O |
SMILES canónico |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CCCCCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[Na] |
Otros números CAS |
35657-77-3 |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




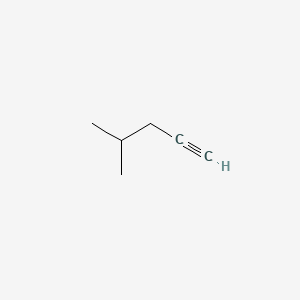
![6-(4-Nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide](/img/structure/B1581296.png)
